molecular formula C17H16F3N5O3S B2561500 1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097862-83-2

1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2561500
CAS No.: 2097862-83-2
M. Wt: 427.4
InChI Key: JCBBTIGVCWAKHJ-UHFFFAOYSA-N
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Description

1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring a fused benzothiadiazole ring, a piperidine-carbonyllinkage, and a trifluoroethyl-substituted imidazolidine-2,4-dione core. The trifluoroethyl group improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Properties

IUPAC Name

1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O3S/c18-17(19,20)9-25-14(26)8-24(16(25)28)11-3-5-23(6-4-11)15(27)10-1-2-12-13(7-10)22-29-21-12/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBBTIGVCWAKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound with significant potential in pharmacological applications. Its unique structural features contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by several key components:

  • Benzothiadiazole moiety : Known for its electron-deficient properties which enhance biological interactions.
  • Piperidine ring : Often associated with neuroactive properties.
  • Imidazolidine dione structure : Contributes to its reactivity and potential enzyme interactions.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas based on existing research:

Antiviral Activity

Compounds containing benzothiadiazole derivatives have demonstrated antiviral properties. Research indicates that similar structures can inhibit viral replication by interfering with specific viral enzymes or host cell pathways.

Antimicrobial Effects

The presence of the thiadiazole ring in related compounds has been linked to antimicrobial activity. Studies suggest that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways in pathogens.

Neuropharmacological Effects

The piperidine component suggests potential applications in treating neuropsychiatric disorders. Compounds with similar structures have been shown to modulate dopamine and serotonin receptors, leading to antipsychotic and anxiolytic effects .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular processes such as energy production and biosynthesis.
  • Receptor Modulation : Interaction with neurotransmitter receptors can alter signaling pathways associated with mood regulation and cognition.
  • Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies and Research Findings

StudyFindings
Study on Benzothiadiazole DerivativesDemonstrated significant antiviral activity against various viruses, indicating potential therapeutic applications .
Antimicrobial ResearchShowed that compounds with thiadiazole structures exhibited strong antimicrobial properties against Gram-positive and Gram-negative bacteria.
Neuropharmacological StudiesIndicated that derivatives could effectively modulate dopamine receptors, suggesting a role in treating schizophrenia .

Scientific Research Applications

Antiviral and Antimicrobial Activities

Research indicates that compounds containing the benzothiadiazole structure exhibit significant antiviral and antimicrobial activities. The compound may interact with various biological targets, potentially modulating enzyme activities or receptor functions. Specifically:

  • Antiviral Activity : Similar compounds have shown efficacy against viruses such as HIV and other pathogens.
  • Antimicrobial Activity : The presence of the benzothiadiazole moiety enhances the compound's ability to combat bacterial infections.

Neuroactive Properties

The piperidine component suggests potential for neuroactive applications. Compounds with similar structures have been reported to exhibit:

  • Antipsychotic effects : By interacting with dopamine and serotonin receptors.
  • Anxiolytic properties : Providing therapeutic options for anxiety disorders.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the benzothiadiazole derivative.
  • Coupling with piperidine and subsequent modifications to introduce the imidazolidine core.
  • Final functionalization to achieve the trifluoroethyl group.

The chemical reactivity is attributed to functional groups capable of undergoing nucleophilic substitutions and coordination with metal ions, which can be useful in catalysis or as ligands in coordination chemistry.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, compounds derived from similar structural frameworks were tested against various cancer cell lines using protocols established by the National Cancer Institute (NCI). Results indicated:

  • High levels of cell growth inhibition : With mean GI50 values suggesting effectiveness against human tumor cells.

Case Study 2: Drug-Like Properties Assessment

A comprehensive assessment using SwissADME tools evaluated the drug-like properties of related compounds. Findings revealed:

  • Satisfactory pharmacokinetic profiles , indicating potential for further development as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional differences between the target compound and related molecules from the evidence:

Compound Name (Reference) Core Structure Substituents/Functional Groups Key Properties/Applications
Target Compound Imidazolidine-2,4-dione 2,1,3-Benzothiadiazole-5-carbonyl (piperidinyl), 2,2,2-trifluoroethyl Likely targets electron-deficient enzymes; enhanced metabolic stability
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, imidazole, chlorophenyl Antimicrobial potential; confirmed (E)-imine configuration via X-ray
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one Benzoimidazol-2-one Benzylpiperidinyl, chloro Chlorine enhances halogen bonding; CNS-targeting candidate
Astemizole derivative Benzimidazole Fluorobenzyl, methoxyphenethyl-piperidinyl Antihistamine; potassium channel interaction
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-(4-trifluoromethyl-phenyl)-amine Benzoimidazole-pyridine hybrid Trifluoromethyl (imidazole and phenyl), methyl Kinase inhibition; high lipophilicity from CF3 groups

Functional Group Analysis

  • Benzothiadiazole vs.
  • Trifluoroethyl vs. Halogen Substituents : The 2,2,2-trifluoroethyl group offers stronger electron-withdrawing effects compared to chlorine or fluorine , which may influence binding affinity and metabolic resistance.
  • Piperidine Linkage : Piperidine derivatives in the target compound and Astemizole improve conformational flexibility, aiding membrane permeability.

Pharmacological Implications

  • Comparison with Kinase Inhibitors : Compounds like those in utilize trifluoromethyl groups for kinase inhibition, implying the target compound may share similar targeting mechanisms but with distinct selectivity due to its imidazolidine-dione core.

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